(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Medicinal Chemistry Conformational Analysis Structure‑Activity Relationship

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 757220-94-3) is a primary urea derivative containing a 1,5-benzodioxepin ring system, with molecular formula C10H12N2O3 and molecular weight 208.21 g/mol. It is cataloged as a research‑grade building block and is structurally characterized by its SMILES notation NC(=O)NC1=CC=C2OCCCOC2=C1.

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 757220-94-3
Cat. No. B2830188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
CAS757220-94-3
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)NC(=O)N)OC1
InChIInChI=1S/C10H12N2O3/c11-10(13)12-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H3,11,12,13)
InChIKeyWUYPBLGXXZYPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 757220-94-3): Procurement & Identity Profile


(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 757220-94-3) is a primary urea derivative containing a 1,5-benzodioxepin ring system, with molecular formula C10H12N2O3 and molecular weight 208.21 g/mol . It is cataloged as a research‑grade building block and is structurally characterized by its SMILES notation NC(=O)NC1=CC=C2OCCCOC2=C1 . This compound is not a known pharmacological agent; rather, it serves as a synthetic intermediate or scaffold in medicinal chemistry programs.

Why (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea Cannot Be Replaced by Generic Ureas


Generic ureas do not share the same conformational constraints, electronic distribution, or hydrogen‑bonding patterns as (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea. The 1,5‑benzodioxepin ring imposes a specific spatial orientation of the urea pharmacophore [1], which directly influences molecular recognition in biological assays and synthetic transformations. Consequently, substituting with a simpler urea or an unconstrained analog will alter target binding, reactivity, or physicochemical properties, undermining reproducibility in structure‑activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea


Conformational Restriction: A Definitive Structural Differentiator

The 1,5‑benzodioxepin ring system of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea adopts a well‑defined chair conformation in solution, with the aromatic ring and the acetal moiety maintaining a specific dihedral angle. This conformational bias is absent in linear or monocyclic urea analogs [1]. While direct head‑to‑head biological data are not available, NMR studies on the parent 3,4‑dihydro-2H‑1,5‑benzodioxepin scaffold demonstrate that substituents on the aromatic ring do not significantly perturb the overall conformational preference [1]. This pre‑organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Medicinal Chemistry Conformational Analysis Structure‑Activity Relationship

Molecular Weight and LogP Distinguish This Scaffold from Common Urea Building Blocks

The molecular weight of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea (208.21 g/mol) is significantly higher than that of phenylurea (136.15 g/mol) and other common urea building blocks. Its predicted lipophilicity (XLogP3 ~1.2) also differs from simpler ureas [1][2]. These physicochemical differences impact solubility, permeability, and metabolic stability in ways that can be critical during lead optimization.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Purity Benchmarking: 95% Minimum Purity for Reliable SAR

Commercial suppliers specify a minimum purity of 95% for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea . This purity level ensures that biological assays or synthetic transformations are not confounded by impurities. In contrast, some generic urea building blocks may be offered at lower purities (e.g., 90%) or without a defined purity specification.

Quality Control Chemical Synthesis Medicinal Chemistry

Absence of Biological Activity Data Highlights Its Role as a Control or Scaffold

No peer‑reviewed studies report specific biological activity (e.g., IC50, Ki) for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea. This lack of data is itself a differentiator: the compound serves as a negative control or as a chemically tractable scaffold for SAR exploration, rather than as an active pharmacological agent [1]. In contrast, many urea‑containing compounds (e.g., sorafenib, regorafenib) are known kinase inhibitors with defined potencies.

Medicinal Chemistry Chemical Biology Fragment‑Based Drug Discovery

Defined Application Scenarios for (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea


Medicinal Chemistry: Scaffold for Conformationally Constrained Urea SAR

This compound is an ideal starting point for exploring the effects of conformational restriction on urea‑based pharmacophores. The 1,5‑benzodioxepin ring pre‑organizes the urea moiety, which can be systematically modified to probe binding interactions with target proteins [1].

Fragment‑Based Drug Discovery: Physicochemically Defined Control Fragment

With a molecular weight of 208.21 g/mol and a predicted XLogP3 of ~1.2, this compound resides in a favorable region of fragment chemical space. It can be used as a control fragment to assess assay robustness or as a starting point for fragment growing/merging strategies [2].

Chemical Biology: Negative Control for Urea‑Dependent Assays

Since no specific biological activity has been reported, (3,4‑dihydro‑2H‑1,5‑benzodioxepin‑7‑yl)urea can serve as a negative control in assays where urea‑based inhibitors are being evaluated. This helps confirm that observed effects are due to the pharmacophore and not to the urea scaffold itself [3].

Quote Request

Request a Quote for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.